molecular formula C14H7ClN4O3 B12868994 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61620-68-6

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12868994
CAS No.: 61620-68-6
M. Wt: 314.68 g/mol
InChI Key: SBMCYVFXLCXUAJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a 4-chlorophenyl group at position 1, a 5-nitrofuran-2-yl moiety at position 3, and a cyano group at position 2.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the pyrazole ring.

    Attachment of the chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a chlorophenyl boronic acid or halide is coupled with the pyrazole ring.

    Introduction of the carbonitrile group: This can be achieved through a cyanation reaction, where a suitable cyanating agent is used to introduce the nitrile group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring can interact with specific binding sites on proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Carbonitrile Derivatives

Key structural analogs differ in substituents at positions 1, 3, and 4 of the pyrazole core. Below is a comparative analysis:

Key Observations :

  • Electronic Effects : The 5-nitrofuran-2-yl group in the target compound introduces strong electron-withdrawing character, which may enhance reactivity in electrophilic substitutions compared to analogs with methoxy (electron-donating) or unsubstituted phenyl groups .
  • Synthetic Complexity : Derivatives with bulky or heterocyclic substituents (e.g., thiadiazole in 9d) exhibit lower yields (~55–66%) compared to simpler analogs, suggesting steric or electronic challenges in synthesis .

Physicochemical Properties

Table 2: Spectroscopic and Thermal Data

Compound Name Melting Point (°C) IR (νmax cm⁻¹) ¹H NMR Features
Target Compound Not reported Expected CN stretch (~2296) Aromatic protons (δ 7.0–8.5)
4a 228–229 2296 (CN), 1335 (NO₂) NH₂ (δ 9.67), Ar-H (δ 6.09–7.59)
9d 186.6 Not reported Thiadiazole CH (δ 9.58), NH₂ (δ 8.17)

Key Observations :

  • The cyano group (CN) consistently appears near 2296 cm⁻¹ in IR spectra across analogs, confirming its stability under varied substitution .
  • Melting points correlate with substituent polarity: nitro groups (4a, 228–229°C) increase rigidity compared to thiadiazole derivatives (9d, 186.6°C) .

Biological Activity

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a chlorophenyl group and a nitrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name 1(4Chlorophenyl)3(5nitrofuran2yl)1Hpyrazole4carbonitrile\text{IUPAC Name }this compound
PropertyValue
Molecular FormulaC14_{14}H8_{8}ClN4_{4}O3_{3}
Molecular Weight298.23 g/mol
CAS Number61620-81-3
Melting PointNot specified

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate hydrazones with carbonitrile derivatives under controlled conditions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, including E. coli and S. aureus, indicating that this compound may also possess similar activities due to its structural components .

Anticancer Properties

The anticancer potential of pyrazoles has been well documented. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the nitrofuran moiety in this compound may enhance its ability to induce apoptosis in cancer cells .

A notable case study involved the testing of related pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), where significant cytotoxic effects were observed . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage and death.

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory effects. Studies have reported that certain derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds tested in vitro demonstrated up to 85% inhibition of these cytokines at specific concentrations . This suggests that this compound could potentially serve as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The pyrazole ring may interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation : The chlorophenyl group could enhance binding affinity to specific receptors, modulating their activity.
  • Redox Cycling : The nitrofuran moiety may participate in redox reactions, generating reactive intermediates that exert cytotoxic effects on target cells.

Summary of Research Findings

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits TNF-α and IL-6 production

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often synthesized by reacting substituted hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under basic conditions. Evidence from similar compounds (e.g., 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile) suggests using dimethyl sulfoxide (DMSO) as a solvent with lithium hydroxide as a base at elevated temperatures (343 K for 4.5 hours) .
  • Key Parameters :

Reaction StepConditionsYield
CyclizationDMSO, LiOH, 343 K~74%
PurificationEthanol:acetone (1:1) recrystallization73.95%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For pyrazole derivatives, crystals grown via slow evaporation (e.g., ethanol:acetone mixtures) provide high-quality data. Parameters such as dihedral angles between aromatic rings (e.g., 74.03° between benzene rings) and hydrogen-bonding interactions (N–H⋯O, C–H⋯O) stabilize the crystal lattice and validate intramolecular geometry .
  • Spectroscopic Techniques :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions.
  • FT-IR : Nitrile (C≡N) stretch at ~2200 cm1^{-1} and nitro (NO2_2) bands at ~1520–1340 cm1^{-1}.

Q. What purification strategies are recommended for this compound?

  • Methodology : Recrystallization from mixed solvents (e.g., ethanol:acetone) effectively removes impurities. For polar derivatives, column chromatography using silica gel with ethyl acetate/hexane gradients is suitable .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?

  • Case Study : Discrepancies in NMR peak assignments (e.g., tautomerism) versus SC-XRD bond lengths can arise. For example, intramolecular hydrogen bonding (N–H⋯O) observed in SC-XRD may explain anomalous NMR shifts. Computational validation via density functional theory (DFT) can reconcile differences by modeling optimized geometries and comparing them to experimental data .

Q. What strategies elucidate the compound's biological activity, such as enzyme inhibition?

  • Methodology :

Target Identification : Molecular docking against enzymes like carbonic anhydrase (e.g., CAH1, CAH2) or cyclooxygenase (COX-1/2) using software like AutoDock Vina.

In Vitro Assays : Measure IC50_{50} values via fluorescence-based enzymatic inhibition assays. For example, derivatives with trifluoromethyl groups show enhanced binding to hydrophobic enzyme pockets .

  • Key Data :
Enzyme TargetIC50_{50} (µM)Structural Feature
Carbonic Anhydrase IX0.12–1.5Trifluoromethyl group

Q. How do substituents (e.g., nitro, chlorophenyl) influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing nitro group activates the pyrazole ring for nucleophilic aromatic substitution, while the chlorophenyl moiety directs regioselectivity in Suzuki-Miyaura couplings. Kinetic studies using palladium catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids can optimize yields .

Q. What computational tools predict spectroscopic properties or reaction pathways?

  • Approach :

  • DFT Calculations : Gaussian or ORCA software to simulate IR/NMR spectra and transition states.
  • Molecular Dynamics (MD) : Assess solvent effects on crystallization or aggregation behavior.

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Root Causes : Variability in assay conditions (e.g., pH, temperature) or impurities in synthesized batches.
  • Resolution :

Reproduce synthesis and purification steps rigorously.

Validate purity via HPLC (≥95%) and mass spectrometry.

Standardize bioassays using positive controls (e.g., acetazolamide for carbonic anhydrase) .

Q. Safety and Handling

Q. What safety protocols are critical for handling nitrofuran-containing compounds?

  • Guidelines :

  • Use PPE (gloves, goggles) due to potential mutagenicity.
  • Store in sealed containers at 2–8°C to prevent decomposition .

Properties

CAS No.

61620-68-6

Molecular Formula

C14H7ClN4O3

Molecular Weight

314.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C14H7ClN4O3/c15-10-1-3-11(4-2-10)18-8-9(7-16)14(17-18)12-5-6-13(22-12)19(20)21/h1-6,8H

InChI Key

SBMCYVFXLCXUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

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